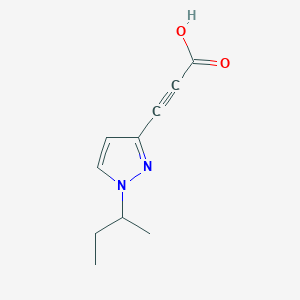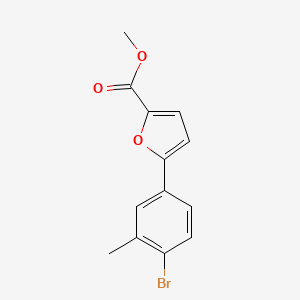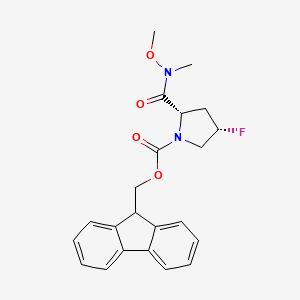
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction, where a suitable amine and a carbonyl compound undergo condensation.
Introduction of the Fluoro and Carbamoyl Groups: The fluoro group is introduced through a nucleophilic substitution reaction, while the carbamoyl group is added via a carbamoylation reaction using a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: Lacks the fluorenyl group, resulting in different chemical properties and applications.
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-chloro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the fluorenyl group and the fluoro group in (2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H23FN2O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (2S,4S)-4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H23FN2O4/c1-24(28-2)21(26)20-11-14(23)12-25(20)22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t14-,20-/m0/s1 |
Clé InChI |
DNUWAUJAYURLMX-XOBRGWDASA-N |
SMILES isomérique |
CN(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
SMILES canonique |
CN(C(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


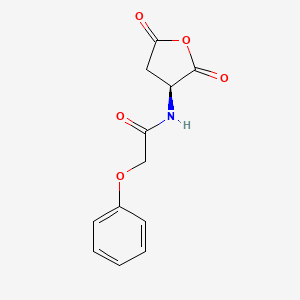




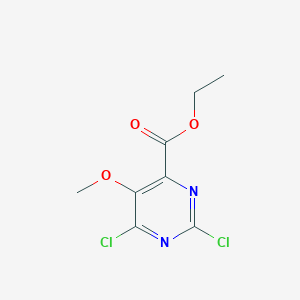


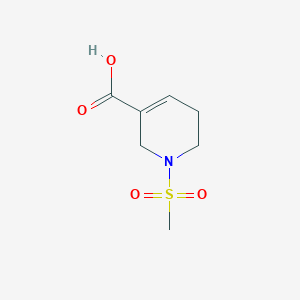
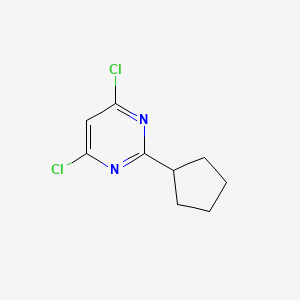
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)

